molecular formula C32H48N2O23 B1423173 GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP CAS No. 1134635-03-2

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP

货号: B1423173
CAS 编号: 1134635-03-2
分子量: 828.7 g/mol
InChI 键: AUMWVXPGKMCSQE-CUWUVIFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a useful research compound. Its molecular formula is C32H48N2O23 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
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生物活性

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate with significant biological activity. Its structural formula is represented as C32H48N2O23C_{32}H_{48}N_{2}O_{23}, and it has a molecular weight of approximately 828.72 g/mol. This compound is notable for its potential applications in research, particularly in the fields of glycobiology and enzymology.

PropertyValue
Molecular FormulaC32H48N2O23
Molecular Weight828.72 g/mol
Purity≥95% (by HPLC)
Storage Temperature<0 °C
AppearanceWhite to light yellow powder or crystal

Enzymatic Interactions

Research indicates that this compound serves as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds, leading to the release of monosaccharides. For instance, a study identified a β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica that exhibited optimal activity at pH 6.0 and 50 °C, effectively hydrolyzing this compound .

Case Studies

  • Enzyme Characterization :
    • In a study focused on Paraglaciecola hydrolytica, researchers characterized a recombinant enzyme capable of hydrolyzing GalNAc-containing substrates. The enzyme demonstrated specificity towards β-linkages, highlighting the importance of this compound in understanding microbial glycoside hydrolases .
  • Substrate Specificity :
    • Another investigation into the substrate specificity of various glycosidases revealed that this compound is effectively utilized by certain enzymes for biochemical assays, providing insights into enzyme kinetics and substrate interactions .

Applications in Research

The compound's unique structure allows it to be used as a tool in various biochemical assays, particularly in studies involving glycosylation patterns and enzyme activity. Its ability to mimic natural substrates makes it valuable for:

  • Studying Glycosylation : Understanding how sugars are added to proteins and lipids.
  • Enzyme Activity Assays : Measuring the activity of specific glycosidases.
  • Drug Development : Investigating potential therapeutic targets related to glycan metabolism.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for assessing glycosidase activity using GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP?

The compound’s terminal p-nitrophenyl (pNP) group enables spectrophotometric detection of enzymatic hydrolysis. A standard protocol involves incubating the compound with target glycosidases (e.g., α-galactosidases or β-galactosidases) in buffered solutions (pH 5.0–7.4) at 37°C. Hydrolysis releases pNP, quantified at 400–410 nm. Controls must include substrate-only and enzyme-only blanks to rule out non-specific activity .

Q. How does the oligosaccharide sequence in this compound model natural glycoconjugates?

The tetrasaccharide mimics terminal motifs of glycosphingolipids (e.g., Gb4) and O-linked glycans. For example, the GalNAcβ(1-3)Gal sequence resembles Forssman antigen precursors, while the Galα(1-4)Galβ(1-4)Glc motif parallels ganglioside cores. This structural mimicry allows researchers to study enzyme-substrate interactions without interference from cellular components .

Q. What are the key considerations for synthesizing or sourcing this compound with high purity?

Synthesis requires regioselective glycosylation to establish β(1-3), α(1-4), and β(1-4) linkages. Analytical methods like HPLC and mass spectrometry are critical for verifying purity. Commercial suppliers often provide certificates of analysis detailing glycosidic linkage confirmation via NMR (e.g., ¹H NMR for anomeric proton signals) .

Advanced Research Questions

Q. How can conflicting data on substrate specificity of galactosidases toward this compound be resolved?

Discrepancies may arise from enzyme isoforms (e.g., β-galactosidases with varying exo/endo activity) or assay conditions (e.g., pH, metal ions). For example, Marinomonas β-galactosidase hydrolyzes Galβ(1-4)GlcNAc but not Galβ(1-3)GalNAc, suggesting steric or electronic constraints at the active site. Kinetic assays (Km, Vmax) and structural modeling (docking simulations) are recommended to clarify specificity .

Q. What advanced techniques are used to validate the structural integrity of this compound in enzyme interaction studies?

Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) NMR can map inter-residue interactions, confirming glycosidic bond orientations. For example, NOESY cross-peaks between GalNAc H1 and Gal H3 protons validate the β(1-3) linkage. Mass spectrometry (MALDI-TOF) further confirms molecular weight and fragmentation patterns .

Q. How does this compound aid in distinguishing between glycosyltransferase and glycosidase mechanisms in glycan remodeling?

The pNP group blocks reducing-end modifications, making the compound ideal for studying hydrolytic (glycosidase) rather than elongative (glycosyltransferase) activity. To investigate transferases, the compound can be modified by replacing pNP with an acceptor sugar (e.g., GlcNAc) in chemoenzymatic synthesis .

Q. What strategies are employed to address low signal-to-noise ratios in kinetic assays with this compound?

Fluorescent derivatives (e.g., replacing pNP with 4-methylumbelliferone) enhance sensitivity. Alternatively, coupling assays with secondary enzymes (e.g., glucose oxidase for Glc detection) amplify signals. Buffer optimization (e.g., adding BSA to stabilize enzymes) and high-purity substrates reduce background noise .

Q. Data Interpretation and Contradictions

Q. Why might this compound show variable activity in lectin-binding assays compared to natural glycans?

Lectins like Wisteria floribunda agglutinin recognize specific epitopes (e.g., terminal GalNAcβ(1-4)GlcNAc). The absence of natural glycoconjugate context (e.g., protein or lipid anchors) in the synthetic compound may reduce binding avidity. Surface plasmon resonance (SPR) can quantify affinity differences .

Q. How to reconcile discrepancies in enzymatic hydrolysis rates between this compound and structurally similar analogs?

Q. What databases or tools are recommended for annotating glycan structures derived from this compound?

Use GlyTouCan for glycan structure registration and UniCarb-DB for spectral reference data. Software like GlycoWorkbench assists in interpreting MS/MS fragmentation patterns, critical for confirming glycosidic linkages .

属性

IUPAC Name

N-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-2-[(2S,3R,4R,5S,6S)-6-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26+,27-,28-,29-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMWVXPGKMCSQE-CUWUVIFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)O[C@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@@H](O[C@H]([C@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693692
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134635-03-2
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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